1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol

Structural Identity Isomer Differentiation Chemical Procurement

1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol (CAS 835596-28-6) is a synthetic tertiary cyclohexanol derivative with a molecular formula of C₁₇H₃₀O and a molecular weight of 250.42 g/mol. Its structure features a cyclohexanol ring appended to a C10 branched dienyl side chain bearing ethyl and methyl substituents, placing it within the broader class of alkyl-substituted cyclohexanol fragrance and flavor intermediates.

Molecular Formula C17H30O
Molecular Weight 250.4 g/mol
CAS No. 835596-28-6
Cat. No. B12526039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol
CAS835596-28-6
Molecular FormulaC17H30O
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCCC(=C(CC)CC=CCC1(CCCCC1)O)C
InChIInChI=1S/C17H30O/c1-4-15(3)16(5-2)11-7-10-14-17(18)12-8-6-9-13-17/h7,10,18H,4-6,8-9,11-14H2,1-3H3
InChIKeyNEWZICBYYSQQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol (CAS 835596-28-6): Procurement-Relevant Baseline Profile


1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol (CAS 835596-28-6) is a synthetic tertiary cyclohexanol derivative with a molecular formula of C₁₇H₃₀O and a molecular weight of 250.42 g/mol . Its structure features a cyclohexanol ring appended to a C10 branched dienyl side chain bearing ethyl and methyl substituents, placing it within the broader class of alkyl-substituted cyclohexanol fragrance and flavor intermediates. Despite its listing in chemical supply registries, publicly available quantitative characterization data—including boiling point, density, logP, and spectroscopic assignments—remain unreported in the peer-reviewed or patent literature as of the search date, limiting direct procurement comparison .

Why In-Class Cyclohexanol Analogs Cannot Substitute for 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol in Research and Formulation


Within the alkyl-substituted cyclohexanol family, even minor variations in side-chain branching, unsaturation pattern, or substitution position can produce divergent odor profiles, receptor-binding affinities, and physicochemical properties. The 5-ethyl-6-methylocta-2,5-dien-1-yl side chain of CAS 835596-28-6 represents a specific constitutional and stereochemical arrangement that is not duplicated by common in-class alternatives such as 4-tert-butylcyclohexanol, 2,4-dimethyl-3-cyclohexene-1-methanol, or santalol-type sesquiterpene alcohols. Without compound-specific quantitative performance data—odor threshold, substantivity, receptor activation EC₅₀, or logP—no evidence-based substitution claim can be validated, and generic replacement risks altering the functional outcome of a formulation or experimental system [1]. This underscores the critical need for direct comparative data, which the following section documents to the extent currently available.

Quantitative Differentiation Evidence for 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol: Head-to-Head and Cross-Study Comparisons


Comparative Molecular Identity: CAS 835596-28-6 vs. Closest Structural Analogs in the C₁₇H₃₀O Isomer Space

The compound's IUPAC name and InChI string define a single constitutional isomer within the C₁₇H₃₀O formula space. The closest commercially available C₁₇H₃₀O structural analogs—such as 2-methyl-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol (bornyl-2-methylcyclohexanol, CAS 97337-87-6) and 4-isobornyl-2-methylcyclohexanol—possess a bicyclic terpene moiety attached to the cyclohexanol ring, whereas CAS 835596-28-6 bears an acyclic dienyl side chain . This fundamental scaffold difference precludes analytical co-elution or functional interchangeability. No quantitative purity, GC retention index, or spectral fingerprint for CAS 835596-28-6 has been published to enable direct head-to-head chromatographic or spectroscopic differentiation .

Structural Identity Isomer Differentiation Chemical Procurement

Absence of Published Bioactivity Data for CAS 835596-28-6 vs. Annotated ChEMBL Cyclohexanol Derivatives

A systematic search of ChEMBL, PubChem BioAssay, and BindingDB returned no bioactivity records for CAS 835596-28-6 (query date: 2026-05-10). By contrast, structurally annotated cyclohexanol derivatives in ChEMBL—such as 4-tert-butylcyclohexanol (CHEMBL3185648) and trans-4-(4-propylcyclohexyl)cyclohexanol derivatives—have reported EC₅₀ values against odorant receptors and nuclear hormone receptors in the low-micromolar to nanomolar range [1][2]. The absence of any bioactivity data for CAS 835596-28-6 means that no potency, selectivity, or efficacy comparison can be made with any named comparator [2].

Bioactivity Receptor Binding Drug Discovery

Physicochemical Property Data Gap: CAS 835596-28-6 vs. Commercially Characterized Cyclohexanol Fragrance Ingredients

For formulation and quality control, key parameters such as boiling point, density, refractive index, flash point, and logP are essential. CAS 835596-28-6 has no published experimental or predicted values for boiling point, density, flash point, or logP in ChemSrc, PubChem, or vendor documentation . In contrast, the structurally related fragrance ingredient 4-tert-butylcyclohexanol (CAS 98-52-2) has a well-defined boiling point of 214–216 °C, a flash point of 96 °C, and a logP of ~2.9 [1]. The absence of these data for CAS 835596-28-6 prevents direct assessment of volatility, hydrophobicity, or safe handling parameters relative to established in-class compounds.

Physicochemical Properties Formulation Quality Control

Recommended Application Scenarios for 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol Based on Current Evidence


De Novo Organoleptic Screening in Fragrance Discovery Programs

Given the compound's structural novelty within the C₁₇H₃₀O cyclohexanol space and its listing as a specialty chemical, the most appropriate application scenario is inclusion in a blinded organoleptic panel alongside established woody-amber and spicy cyclohexanol benchmarks (e.g., 4-tert-butylcyclohexanol, Isobornylcyclohexanol). This approach generates proprietary odor threshold, substantivity, and hedonic rating data that can form the basis for future differentiation claims [1]. Without such primary data, the compound cannot be positioned against any commercial fragrance ingredient with quantitative performance benchmarks.

Structure–Activity Relationship (SAR) Studies in Olfactory Receptor Deorphanization

The acyclic dienyl side chain of CAS 835596-28-6 expands the chemical space of cyclohexanol-based odorants beyond the well-sampled terpene-cyclohexanol hybrids. Academic or industrial groups conducting olfactory receptor screening can use this compound as a probe to test whether receptors responsive to santalol-type or tert-butylcyclohexanol ligands also accommodate acyclic dienyl substitution, generating novel SAR data where none currently exist [1].

Analytical Reference Standard for Isomer-Specific Method Development

Because no published GC retention index, mass spectrum, or NMR fingerprint exists for CAS 835596-28-6, a laboratory equipped with HRGC-MS and NMR capabilities can establish an in-house reference dataset. This is valuable for differentiating this isomer from other C₁₇H₃₀O cyclohexanol isomers in complex fragrance mixtures or synthetic reaction monitoring, filling the current analytical data vacuum [1].

Procurement as a Synthetic Intermediate for Downstream Derivatization

The tertiary alcohol functional group and the conjugated diene system offer two handles for further chemical modification (e.g., esterification, epoxidation, Diels–Alder cycloaddition). Researchers seeking to build combinatorial libraries of cyclohexanol-derived odorants or bioactive molecules may procure this compound as a versatile scaffold, provided that the supplier can deliver a certificate of analysis confirming identity and purity ≥ 95% [1].

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